3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
Overview
Description
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a chemical compound with the molecular formula C₁₃H₁₄O₃ . It has a molecular weight of 218.25 . The compound is typically stored in refrigerated conditions .
Molecular Structure Analysis
The InChI code for 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is 1S/C13H14O3/c1-4-9-7(2)10-5-6-11(14)8(3)12(10)16-13(9)15/h5-6,14H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.25 . It is typically stored in refrigerated conditions . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis Techniques
- Research has shown that derivatives of 2H-chromen-2-one can be synthesized under various conditions. For instance, 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones were synthesized using 4-hydroxy-3-acetyl coumarin and amines, demonstrating high yields and short reaction times under ultrasonic irradiation (Wang Huiyana, 2013).
Catalytic Applications
- K10 Montmorillonite Clay has been used as a heterogeneous catalyst for synthesizing 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones, showcasing a solvent-free condition and functional group tolerance, leading to good to excellent yields (Jin Zhang et al., 2018).
Biological Activity
- Certain ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates exhibit anti-juvenile hormone activity in silkworm larvae, influencing their metamorphosis and hormone levels (Kenjiro Furuta et al., 2010).
- 7-Hydroxy-4-methyl-2H-chromen-2-one and its derivatives have shown significant cytotoxic and bactericidal activities, highlighting their potential in biological applications (K. Khan et al., 2003).
Antioxidant Properties
- The antioxidant properties of new 4-hydroxycoumarin derivatives, including those related to 2H-chromen-2-one, have been studied, indicating their potential in mitigating oxidative stress (S. Stanchev et al., 2009).
Novel Synthesis Methods
- A novel synthesis method for 2,2'-spirobi-2H-1-benzopyrans from 2H-chromenes has been developed, using BF3·OEt2-catalysis. This method highlights the potential for creating complex molecular structures involving 2H-chromen-2-one (Sairam Mudulkar et al., 2022).
Medical Chemistry Applications
- In the field of medical chemistry, derivatives of 2H-chromen-2-one have been synthesized with significant cytotoxic, antibacterial, and antifungal activity, showing their relevance in pharmaceutical research (K. Khan et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3-ethyl-7-hydroxy-4,8-dimethylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-4-9-7(2)10-5-6-11(14)8(3)12(10)16-13(9)15/h5-6,14H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXXGLPSRSIGOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419880 | |
Record name | 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one | |
CAS RN |
31575-15-2 | |
Record name | 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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